N-Formyl Valacyclovir

Pharmaceutical Analysis Quality Control Regulatory Science

N-Formyl Valacyclovir is the certified pharmacopoeial standard EP Impurity M/USP Related Compound M. Sourcing this specific entity (C14H20N6O5) is essential to prevent analytical failure and ensure ICH Q3A compliance. Using a generic substitute invalidates USP/EP methods for Valacyclovir API. Procure this high-purity reference material for accurate system suitability, method validation, and reliable quantification in QC release testing.

Molecular Formula C14H20N6O5
Molecular Weight 352.35 g/mol
CAS No. 847670-62-6
Cat. No. B119207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl Valacyclovir
CAS847670-62-6
SynonymsN-Formyl-L-valine 2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl Ester; 
Molecular FormulaC14H20N6O5
Molecular Weight352.35 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N)NC=O
InChIInChI=1S/C14H20N6O5/c1-8(2)9(17-6-21)13(23)25-4-3-24-7-20-5-16-10-11(20)18-14(15)19-12(10)22/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,21)(H3,15,18,19,22)/t9-/m0/s1
InChIKeyAYGHYIMPMGWQND-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Formyl Valacyclovir (CAS 847670-62-6) Sourcing Guide: Identity, Grade, and Regulatory Nomenclature


N-Formyl Valacyclovir (CAS 847670-62-6), also designated as Valaciclovir EP Impurity M and Valacyclovir USP Related Compound M, is a chemically defined L-valine derivative of acyclovir . Its molecular formula is C14H20N6O5, with a monoisotopic mass of 352.35 g/mol [1]. Functionally, it is a process-related impurity that can arise during the semi-synthetic esterification of acyclovir with L-valine or upon storage of the final active pharmaceutical ingredient (API) [2]. As a result, it is a critical component of any comprehensive impurity profiling strategy for Valacyclovir hydrochloride API and finished dosage forms, as required by global pharmacopoeias [3].

Why Sourcing 'Valacyclovir Impurity' Is Insufficient: The Critical Need for Authentic N-Formyl Valacyclovir (USP/EP Impurity M)


Generic sourcing of a 'Valacyclovir impurity' presents a high risk of analytical failure and regulatory non-compliance. N-Formyl Valacyclovir is a specific, single chemical entity (C14H20N6O5) with a unique IUPAC name and a designated pharmacopoeial role as EP Impurity M and USP Related Compound M [1]. Substituting it with another Valacyclovir-related compound (e.g., EP Impurity D, EP Impurity P, or the hydrolysis product Acyclovir) would invalidate analytical methods developed per EP/USP monographs. These methods rely on the exact molecular weight, UV absorbance, and chromatographic retention time of this specific molecule for accurate system suitability, identification, and quantification . The absence of a certified, authentic reference standard for this specific impurity prevents the correct determination of its level in an API batch, potentially leading to the release of non-compliant material that exceeds the ICH Q3A qualification threshold of ≤0.15% for unspecified impurities [2].

Quantitative Differentiation of N-Formyl Valacyclovir (CAS 847670-62-6) as an Analytical Standard


Defined Identity as EP Impurity M / USP Related Compound M for Regulatory Method Compliance

N-Formyl Valacyclovir is the unequivocal chemical entity specified as EP Impurity M and USP Related Compound M in the respective pharmacopoeial monographs for Valaciclovir Hydrochloride . Unlike generic or unspecified 'Valacyclovir impurities', this compound has a dedicated entry in the USP compendium (Catalog No. 1707828) and is a required reference standard for performing the official chromatographic purity tests . The use of this specific, fully characterized compound ensures traceability to an authoritative pharmacopoeial standard, a non-negotiable requirement for ANDA submissions and commercial batch release testing.

Pharmaceutical Analysis Quality Control Regulatory Science

Structural Confirmation by Molecular Mass: Distinguishing N-Formyl Valacyclovir from Valacyclovir and Acyclovir

The molecular mass of N-Formyl Valacyclovir provides a definitive, quantitative parameter for its identification by LC-MS or GC-MS, distinguishing it from the parent drug and a key degradation product. Its molecular weight is 352.35 g/mol, which differs from that of Valacyclovir (324.34 g/mol) and Acyclovir (225.21 g/mol) [1]. This difference is critical for mass-directed purification, method development, and confirming the identity of impurity peaks in complex chromatograms where retention times alone may be ambiguous due to column or mobile phase variability [2].

Mass Spectrometry Impurity Profiling Structural Elucidation

Distinct Chromatographic Behavior for Method-Specific System Suitability

N-Formyl Valacyclovir possesses a unique chromatographic retention time (RT) in reversed-phase HPLC systems designed for Valacyclovir impurity profiling [1]. This specific RT is used to calculate critical system suitability parameters like resolution and relative retention time (RRT) in official methods. Its behavior is distinct from other common impurities, such as the D-enantiomer of Valacyclovir, which requires chiral separation [2]. The compound's reproducible RT is a cornerstone of its utility as a reference marker; any variation in RT between the standard and an impurity peak in a sample indicates a potential matrix effect or method failure.

HPLC Method Development Analytical Chemistry System Suitability

Origin as a Process Impurity: Differentiating from Degradation Products

N-Formyl Valacyclovir is specifically identified as an impurity that forms during the synthesis of Valacyclovir, particularly when residual formate-based reagents or solvents are present, rather than being a primary degradation product under normal storage conditions [1]. This is a critical distinction from Acyclovir, which is the major hydrolysis degradation product of Valacyclovir and is monitored as a separate impurity [2]. Monitoring N-Formyl Valacyclovir levels provides a direct measure of manufacturing process control and the quality of starting materials and solvents, whereas monitoring Acyclovir primarily assesses API and drug product stability.

Process Chemistry API Manufacturing Stability Studies

Validated Applications for N-Formyl Valacyclovir (USP/EP Impurity M) Reference Standard


Method Development and Validation for ANDA Filings

Sourcing N-Formyl Valacyclovir (USP Related Compound M) is a prerequisite for developing and validating the chromatographic purity method for a Valacyclovir Abbreviated New Drug Application (ANDA). The standard is used to establish system suitability criteria, determine relative retention times (RRT), and validate method parameters like linearity, accuracy, and precision for quantifying Impurity M as specified in the USP-NF monograph . Data generated using this authentic standard is essential to demonstrate to regulatory agencies that the analytical method can reliably control this specific process impurity to within the ICH Q3A limits of ≤0.15%.

Routine Batch Release and Quality Control (QC) of Valacyclovir API

In a commercial QC laboratory, this standard is used daily as a reference marker in HPLC analysis for the batch release testing of Valacyclovir API. By comparing the peak area and retention time of the N-Formyl Valacyclovir standard to that of the API sample, analysts can confirm the presence or absence of this impurity and quantify it against a known concentration . This ensures that each manufactured batch of API meets pharmacopoeial purity standards before it is formulated into a final drug product.

Process Analytical Technology (PAT) and Manufacturing Control

During the scale-up and optimization of Valacyclovir synthesis, N-Formyl Valacyclovir is a key marker for process control. Monitoring its formation in reaction intermediates and final crude product can provide real-time feedback on the efficiency of the esterification step and the effectiveness of purification procedures like crystallization [1]. A high level of this impurity may indicate the need to adjust reaction stoichiometry, change process solvents, or optimize wash steps, thereby improving overall process yield and reducing the cost of goods.

Stability-Indicating Method Verification and Forced Degradation Studies

This reference standard is used to verify the specificity of stability-indicating methods. In forced degradation studies (stress testing), a Valacyclovir API sample is subjected to conditions like heat, humidity, acid, and base. The N-Formyl Valacyclovir standard is co-injected with stressed samples to ensure that the method can adequately resolve the process impurity peak from any new degradation peaks that may form, particularly the primary hydrolysis product, Acyclovir [2]. This confirms the method's ability to accurately assess both product stability and manufacturing consistency in a single analysis.

Quote Request

Request a Quote for N-Formyl Valacyclovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.